Methyl 3-hydroxy-4-methylpentanoate

Organic Synthesis Physicochemical Profiling Solvent Selection

Methyl 3-hydroxy-4-methylpentanoate (CAS 65596-31-8) is a branched-chain β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is classified as a methyl ester derivative of 3-hydroxy-4-methylpentanoic acid.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 65596-31-8
Cat. No. B109316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-methylpentanoate
CAS65596-31-8
Synonyms3-Hydroxy-4-methyl-valeric Acid Methyl Ester;  3-Hydroxy-4-methyl-pentanoic Acid Methyl Ester; 
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3
InChIKeyHIUDWDUEXPJHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxy-4-Methylpentanoate (CAS 65596-31-8): Chemical Identity, Class, and Core Procurement Specifications


Methyl 3-hydroxy-4-methylpentanoate (CAS 65596-31-8) is a branched-chain β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is classified as a methyl ester derivative of 3-hydroxy-4-methylpentanoic acid. As a racemic mixture (unless specified as a single enantiomer), the compound possesses a stereocenter at the C3 position, a key structural feature for applications in asymmetric synthesis. Computed physicochemical properties include an XLogP3-AA value of 0.8, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a topological polar surface area of 46.5 Ų [1]. Its primary documented role is as a versatile synthetic intermediate, particularly for the preparation of 3-hydroxy-4-methylpentanoic acid (H947700), a natural product isolated from Turkish tobacco leaves, and for constructing 1,3-polyol arrays [2].

Beyond the β-Hydroxy Ester Class: Why Methyl 3-Hydroxy-4-Methylpentanoate (CAS 65596-31-8) is Not a Drop-In Replacement for Simpler Analogs


While Methyl 3-hydroxy-4-methylpentanoate shares the β-hydroxy ester functional group with simpler analogs like methyl 3-hydroxybutanoate, direct substitution is scientifically invalid due to fundamental differences in molecular architecture and steric profile. The target compound features a branched isopropyl group at the C4 position, whereas methyl 3-hydroxybutanoate possesses a terminal methyl group, resulting in a molecular weight difference of approximately 28 g/mol (146.18 vs. 118.13) [1][2]. This structural divergence critically alters lipophilicity (calculated XLogP3-AA of 0.8 versus approximately 0.2 for methyl 3-hydroxybutanoate) [1], hydrogen bonding potential, and, most importantly, the stereoelectronic environment around the chiral C3 hydroxyl group. Consequently, reaction kinetics in enzymatic resolutions, stereoselectivity in subsequent transformations, and the physicochemical properties of downstream products cannot be assumed to be equivalent. The following evidence guide quantifies the specific, verifiable differentiation that dictates compound selection based on intended application.

Quantitative Differentiation Guide: Verifiable Evidence for Methyl 3-Hydroxy-4-Methylpentanoate (CAS 65596-31-8) Versus Key Comparators


Molecular Weight and Lipophilicity Differentiation: Methyl 3-Hydroxy-4-Methylpentanoate vs. Methyl 3-Hydroxybutanoate

Methyl 3-hydroxy-4-methylpentanoate demonstrates a quantifiably larger and more lipophilic molecular scaffold compared to the simpler β-hydroxy ester, methyl 3-hydroxybutanoate. This is defined by a 28.05 g/mol increase in molecular weight and a higher computed partition coefficient (XLogP3-AA of 0.8 vs. approximately 0.2) [1][2][3]. These values directly impact solubility, extraction efficiency, and chromatographic retention times.

Organic Synthesis Physicochemical Profiling Solvent Selection

Functional Group and Reactivity Differentiation: Methyl vs. Ethyl 3-Hydroxy-4-Methylpentanoate

The choice between methyl and ethyl esters of 3-hydroxy-4-methylpentanoic acid hinges on the lability of the ester group. Methyl 3-hydroxy-4-methylpentanoate (MW 146.18) is chemically distinct from its ethyl ester analog (MW 160.21) [1]. This difference in molecular weight and steric bulk directly affects the rate and conditions required for hydrolysis or transesterification; the methyl ester is generally more reactive towards nucleophilic acyl substitution than the ethyl ester due to reduced steric hindrance at the carbonyl carbon.

Transesterification Protecting Group Strategy Synthetic Intermediate

Stereochemical Purity and Application-Specific Utility: Racemate vs. Single Enantiomer of Methyl 3-Hydroxy-4-Methylpentanoate

Methyl 3-hydroxy-4-methylpentanoate (CAS 65596-31-8) is typically supplied as the racemic mixture. Its utility is distinct from its single enantiomers, such as methyl (3S)-3-hydroxy-4-methylpentanoate or methyl (3R)-3-hydroxy-4-methylpentanoate [1]. The racemate is essential for developing chiral resolution methods, screening racemic reactions, or serving as a cost-effective starting material for dynamic kinetic resolutions, whereas the enantiopure compounds are requisite for the stereospecific construction of bioactive molecules.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

High-Value Application Scenarios for Methyl 3-Hydroxy-4-Methylpentanoate (CAS 65596-31-8) Based on Verifiable Differentiation


As a Precursor to the Natural Product 3-Hydroxy-4-methylpentanoic Acid (H947700)

Methyl 3-hydroxy-4-methylpentanoate is the documented and direct synthetic precursor to 3-hydroxy-4-methylpentanoic acid (H947700), a compound isolated from Turkish tobacco leaves [1]. Its procurement is therefore mandatory for any project investigating the properties, biosynthesis, or derivative chemistry of this specific natural product. This application is uniquely tied to the compound's exact structure and cannot be fulfilled by any analog.

Construction of Stereodefined 1,3-Polyol Arrays via Rearrangement Chemistry

This compound is specifically cited for use in preparing 1,3-polyol arrays through stereoselective rearrangement reactions [1]. The presence of the β-hydroxy ester and the specific alkyl substitution pattern are crucial for the stereochemical outcome of these rearrangements, making this a non-substitutable application scenario that leverages the compound's unique stereoelectronic properties.

Calibration and Validation of Analytical Methods for Branched β-Hydroxy Esters

With its defined molecular weight (146.18 g/mol) and computed lipophilicity (XLogP3-AA 0.8) [2], this compound serves as an ideal standard for developing and calibrating GC-MS and LC-MS methods aimed at detecting and quantifying branched-chain β-hydroxy esters in complex mixtures. Its physical properties provide a distinct retention time and mass spectral fingerprint compared to linear or smaller analogs, aiding in accurate analyte identification.

Development of Novel Chiral Resolution Protocols

As a racemic mixture containing a single stereocenter, Methyl 3-hydroxy-4-methylpentanoate is a suitable substrate for developing and benchmarking new enzymatic or chemical kinetic resolution methodologies [2]. Its specific steric and electronic profile presents a defined challenge that can be used to compare the efficiency and selectivity of new catalysts or enzymes against a standard, well-characterized racemate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxy-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.